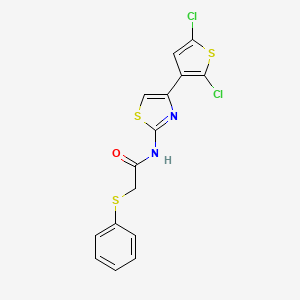

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide, also known as DT-13, is a novel compound that has been the subject of recent scientific research due to its potential therapeutic applications. DT-13 is a thiazole derivative that has been shown to possess anti-cancer, anti-inflammatory, and anti-fibrotic properties.

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of intravenous paracetamol in elderly patients highlight the importance of understanding how age and genetic factors such as ABCG2 genotype and renal function can affect drug metabolism and clearance. These insights emphasize the need for tailored therapeutic approaches based on individual patient characteristics (Liukas et al., 2011).

Research into the metabolism of acetaminophen, a widely used analgesic, underscores the complexity of drug metabolism, involving multiple metabolites and pathways. High-resolution chromatography revealed the existence of several acetaminophen metabolites, illustrating the diversity of metabolic products that can arise from drug administration and the potential implications for toxicity and therapeutic efficacy (Mrochek et al., 1974).

Drug Effects and Mechanisms

Investigations into the effects of paracetamol on nitric oxide synthase (NOS), cyclooxygenase (COX), cytochrome P450 (CYP) activities, and oxidative stress in both human subjects and experimental models have provided valuable insights into the drug's complex interactions within the body. These studies reveal that paracetamol can influence various biochemical pathways, potentially leading to both therapeutic effects and adverse outcomes (Trettin et al., 2014).

Research on acetaminophen-induced cell death in primary human hepatocytes sheds light on the mechanisms underlying drug-induced liver injury. Key findings include the rapid depletion of cellular glutathione, early formation of drug-protein adducts, mitochondrial dysfunction, and activation of c-Jun N-terminal kinase (JNK), highlighting potential targets for therapeutic intervention to mitigate liver damage (Xie et al., 2014).

properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS3/c16-12-6-10(14(17)23-12)11-7-22-15(18-11)19-13(20)8-21-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPGPXBFHPIFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2390057.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2390058.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)

![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)